molecular formula C25H21N3O4 B2891695 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894903-84-5

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2891695
CAS No.: 894903-84-5
M. Wt: 427.46
InChI Key: KJTMPTRSUHDUFS-UHFFFAOYSA-N
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Description

This compound is a structurally complex naphthyridine derivative featuring a benzoyl group at position 3, a methyl substituent at position 7, and an acetamide moiety linked to a 4-methoxyphenyl group. Its core 1,8-naphthyridinone scaffold is notable for its planar aromatic system, which facilitates π-π stacking interactions in biological targets. The compound’s synthesis and structural characterization likely rely on crystallographic tools such as SHELXL for refinement and WinGX for data processing, as these are industry-standard programs for small-molecule crystallography .

Properties

IUPAC Name

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-8-13-20-24(31)21(23(30)17-6-4-3-5-7-17)14-28(25(20)26-16)15-22(29)27-18-9-11-19(32-2)12-10-18/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTMPTRSUHDUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives, benzoyl chloride, and 4-methoxyaniline. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, naphthyridine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-methoxyphenyl)acetamide would need to be determined through experimental studies.

Medicine

Medicinal chemistry research may explore this compound for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include inhibition of enzymes, interaction with DNA or RNA, or modulation of cellular signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table highlights key structural and synthetic differences between the target compound and related acetamide derivatives:

Feature Target Compound N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides
Core Structure 1,8-Naphthyridinone (heteroaromatic, planar) Coumarin (oxygen-containing heterocycle, fused benzene and pyrone rings)
Substituents 3-Benzoyl, 7-methyl, N-(4-methoxyphenyl)acetamide 4-Methylcoumarin, thiazolidinone ring, variable arylidene groups
Synthetic Method Likely multi-step condensation and cyclization (exact procedure not detailed) One-pot reflux with mercaptoacetic acid and ZnCl₂ catalyst in 1,4-dioxane
Functional Groups Acetamide, benzoyl, methoxy Acetamide, thiazolidinone, coumarin-derived ether
Potential Applications Hypothesized kinase inhibition (based on naphthyridinone pharmacophores) Antimicrobial or anti-inflammatory agents (common for coumarin-thiazolidinone hybrids)

Key Observations:

Core Structure Differences: The 1,8-naphthyridinone core in the target compound is distinct from the coumarin-thiazolidinone hybrids in . Naphthyridinones are less oxygenated and more nitrogen-rich, which may enhance hydrogen-bonding capabilities with biological targets. Coumarin derivatives, by contrast, are often explored for their UV absorption and fluorescence properties, which are absent in the target compound.

Substituent Effects: The 3-benzoyl group in the target compound introduces a bulky, electron-withdrawing moiety that could sterically hinder interactions with enzymes compared to the smaller 4-methylcoumarin group in ’s analogs. The N-(4-methoxyphenyl)acetamide side chain may improve metabolic stability relative to the thiazolidinone-linked acetamides, which are prone to hydrolysis .

Synthetic Complexity: The target compound’s synthesis likely requires precise control over cyclization steps to form the 1,8-naphthyridinone ring, whereas ’s analogs are synthesized via a simpler one-pot reaction with ZnCl₂ catalysis .

Q & A

Q. What are the optimal conditions for synthesizing the compound to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity of intermediates by stabilizing charged species .
  • Temperature: Maintain 50–100°C during coupling steps to balance reaction kinetics and side-product formation .
  • Catalysts/Bases: Sodium carbonate or triethylamine promotes nucleophilic substitution by deprotonating intermediates .
  • Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the pure product .

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., methoxybenzoyl groups) .
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., m/z 466.47 for C₂₄H₂₆N₂O₃) .
  • X-ray Crystallography: Resolves 3D conformation of the naphthyridine core and acetamide moiety .
  • FT-IR: Detects carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Q. How do the functional groups in the compound influence its physicochemical properties?

Methodological Answer:

  • Methoxy Groups: Increase lipophilicity (logP ~3.2), enhancing membrane permeability .
  • Naphthyridine Core: Facilitates π-π stacking with aromatic residues in target proteins .
  • Acetamide Moiety: Hydrogen-bonding capability improves solubility in polar solvents (e.g., DMSO) and interaction with enzyme active sites .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Dose-Response Curves: Validate activity thresholds using standardized assays (e.g., IC₅₀ values in enzyme inhibition) .
  • Structural Analog Comparison: Test derivatives (e.g., fluorophenyl vs. methoxyphenyl) to isolate substituent-specific effects .
  • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock to simulate binding to enzymes (e.g., kinases) via the naphthyridine core .
  • MD Simulations: Analyze stability of ligand-target complexes over 100-ns trajectories to assess binding affinity .
  • QSAR Models: Relate substituent electronegativity (e.g., methoxy vs. chloro) to inhibitory potency .

Q. What challenges arise in designing enantioselective synthesis routes, and how can they be addressed?

Methodological Answer:

  • Chiral Centers: The naphthyridine core lacks inherent asymmetry, requiring chiral auxiliaries (e.g., Evans oxazolidinones) .
  • Catalytic Asymmetry: Use Sharpless epoxidation or organocatalysts (e.g., proline derivatives) to induce enantioselectivity .
  • Analytical Validation: Employ chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>98%) .

Data Contradiction Analysis Example:
If Studies A and B report conflicting IC₅₀ values:

Replicate Assays: Use identical cell lines (e.g., HepG2) and assay protocols.

Control Variables: Standardize compound purity (HPLC >98%), solvent (DMSO concentration <0.1%), and incubation time.

Mechanistic Studies: Perform SPR or ITC to measure binding kinetics directly .

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